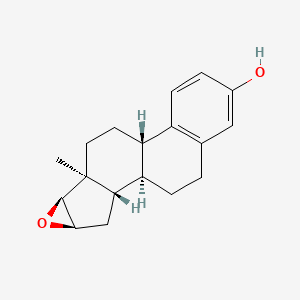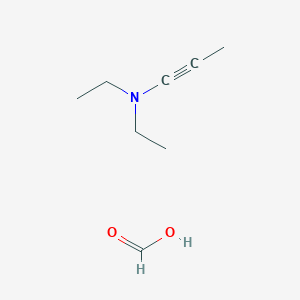
N,N-diethyl-1-propyn-1-amine; formic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. This compound is a tertiary amine, characterized by the presence of a propynyl group attached to the nitrogen atom. Formic acid, on the other hand, is the simplest carboxylic acid with the formula HCOOH. When combined, these compounds form a complex that has various applications in organic synthesis and industrial processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-1-propyn-1-amine typically involves the alkylation of propargylamine with diethylamine. The reaction is carried out under anhydrous conditions to prevent the formation of unwanted by-products. The reaction can be represented as follows:
HC≡C-CH2NH2+(C2H5)2NH→HC≡C-CH2N(C2H5)2+NH3
Industrial Production Methods
In industrial settings, the production of N,N-diethyl-1-propyn-1-amine involves the use of continuous flow reactors to ensure high yield and purity. The reaction is typically catalyzed by a base such as sodium hydroxide or potassium hydroxide. The reaction mixture is then subjected to distillation to separate the desired product from any impurities .
Analyse Des Réactions Chimiques
Types of Reactions
N,N-diethyl-1-propyn-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form N,N-diethyl-1-propyn-1-imine.
Reduction: Reduction of the compound can yield N,N-diethyl-1-propylamine.
Substitution: The compound can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides (Cl-, Br-, I-) and alkoxides (RO-) are used in substitution reactions.
Major Products Formed
Oxidation: N,N-diethyl-1-propyn-1-imine
Reduction: N,N-diethyl-1-propylamine
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
N,N-diethyl-1-propyn-1-amine and its formic acid complex have several applications in scientific research:
Chemistry: Used as intermediates in the synthesis of pharmaceuticals and agrochemicals.
Biology: Studied for their potential biological activity and interactions with enzymes.
Medicine: Investigated for their potential use in drug development and as therapeutic agents.
Industry: Used in the production of polymers, resins, and other industrial chemicals
Mécanisme D'action
The mechanism of action of N,N-diethyl-1-propyn-1-amine involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile, participating in nucleophilic substitution reactions. It can also form complexes with metal ions, which can catalyze various chemical reactions. The formic acid complex of the compound can undergo N-formylation reactions, where the formyl group is transferred to an amine, forming formamides .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N-diethyl-2-propynylamine
- N,N-dimethyl-2-propynylamine
- N,N-diethyl-1-propylamine
Uniqueness
N,N-diethyl-1-propyn-1-amine is unique due to its propynyl group, which imparts distinct chemical properties compared to other similar compounds. The presence of the triple bond in the propynyl group allows for unique reactivity, making it a valuable intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C8H15NO2 |
|---|---|
Poids moléculaire |
157.21 g/mol |
Nom IUPAC |
N,N-diethylprop-1-yn-1-amine;formic acid |
InChI |
InChI=1S/C7H13N.CH2O2/c1-4-7-8(5-2)6-3;2-1-3/h5-6H2,1-3H3;1H,(H,2,3) |
Clé InChI |
AMWHMNSEYSRMNK-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C#CC.C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


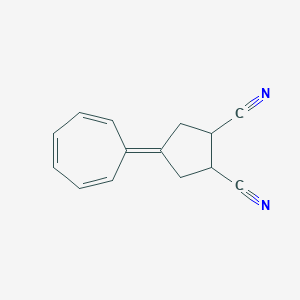

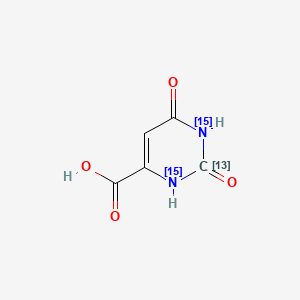
![benzo[c]phenanthrene;4-iodo-2,5,7-trinitrofluoren-9-one](/img/structure/B14754891.png)
![[(2R)-2-(6-benzamidopurin-9-yl)-2-[(2R)-1-[bis(4-methoxyphenyl)-phenylmethoxy]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxypropan-2-yl]oxyethyl] benzoate](/img/structure/B14754894.png)
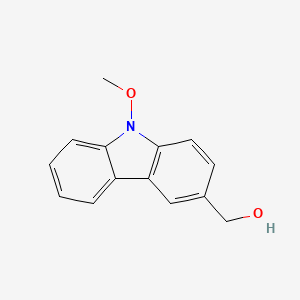
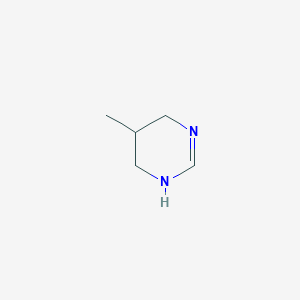
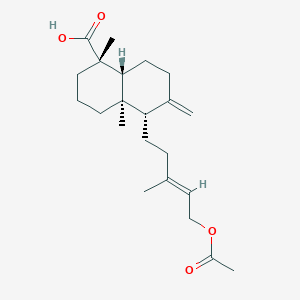
![6-Chloro-5-methoxybenzo[d]isoxazole](/img/structure/B14754906.png)
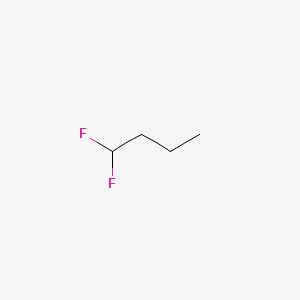
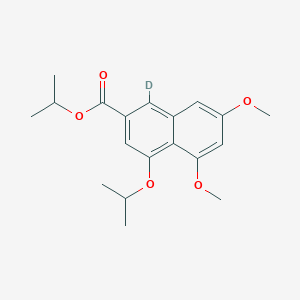
![(2S)-N-(Diphenylmethyl)-N,3,3-trimethyl-2-[[[[(1R,2R)-2-2,5-diphenyl-1H-pyrrol-1-yl)cyclohexyl]amino]thioxomethyl]amino]butanamide](/img/structure/B14754930.png)
![2-Ethoxy-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B14754932.png)
